2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride
CAS No.: 1803598-93-7
Cat. No.: VC2605078
Molecular Formula: C8H10BrClFNO
Molecular Weight: 270.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803598-93-7 |
|---|---|
| Molecular Formula | C8H10BrClFNO |
| Molecular Weight | 270.52 g/mol |
| IUPAC Name | 2-amino-2-(4-bromo-3-fluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
| Standard InChI Key | RFACXQJPNILFDS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(CO)N)F)Br.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)F)Br.Cl |
Introduction
Chemical Properties and Structure
2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride is a crystalline compound characterized by its halogenated aromatic ring structure with both bromine and fluorine substituents. The compound's key chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1803598-93-7 |
| Molecular Formula | C8H10BrClFNO |
| Molecular Weight | 270.53 g/mol |
| IUPAC Name | 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride |
| SMILES Notation | FC1=CC(C(CO)N)=CC=C1Br.Cl[H] |
| Physical State | Crystalline solid |
| Purity (Commercial) | Typically 95% |
The compound's structure features a 4-bromo-3-fluorophenyl group attached to an amino alcohol backbone, with the amino group present as a hydrochloride salt . This particular arrangement of functional groups, especially the ortho-relationship between bromine and fluorine on the aromatic ring, confers unique electronic properties and chemical reactivity that distinguishes it from similar compounds.
Structural Characteristics
The molecule contains several key functional groups that contribute to its chemical behavior:
-
A halogenated aromatic ring with bromine at the 4-position and fluorine at the 3-position
-
A chiral carbon center at the benzylic position
-
A primary alcohol group
-
A primary amine functionality (present as the hydrochloride salt)
This combination of functional groups creates a versatile chemical scaffold with potential for further derivatization and specific molecular interactions.
Synthesis Methods
The synthesis of 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride typically follows established organic chemistry procedures that utilize readily available starting materials. The general synthetic route involves several key steps designed to establish the correct stereochemistry and functional group arrangement.
Standard Synthetic Route
The primary synthetic pathway involves the reaction of 4-bromo-3-fluoroacetophenone with an appropriate amine source under controlled conditions. This reaction is followed by:
-
Reduction of the carbonyl group using sodium borohydride or lithium aluminum hydride
-
Conversion to the hydrochloride salt using hydrogen chloride
This method provides the target compound in reasonable yields, though specific reaction conditions may vary depending on the desired scale and purity requirements.
Alternative Approaches
Alternative synthetic strategies may involve:
-
Functional group interconversions from corresponding nitriles or amides
-
Stereoselective reduction approaches to control the configuration of the chiral center
-
Protection-deprotection sequences for selective functionalization
These methods offer routes to either racemic mixtures or specific enantiomers depending on the reagents and conditions employed.
Physical Properties and Analytical Data
The physical properties of 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride are essential for its identification, characterization, and quality control in research and development settings.
Solubility Profile
The compound exhibits differential solubility in various solvents, which is important for purification and formulation purposes:
-
Highly soluble in polar protic solvents like water and methanol (due to its salt form)
-
Moderately soluble in DMSO and other polar aprotic solvents
-
Poorly soluble in non-polar organic solvents like hexane and toluene
Research Applications
The unique chemical structure and biological properties of 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride make it valuable for various research applications.
Drug Discovery Applications
The compound serves as:
-
A potential lead compound for developing antimicrobial and anticancer agents
-
A building block for medicinal chemistry programs
-
A tool for studying structure-activity relationships in halogenated amino alcohols
Synthetic Chemistry Applications
As a functionalized building block, the compound can be utilized in:
-
Preparation of more complex molecules through selective transformations
-
Development of chiral ligands for asymmetric catalysis
-
Synthesis of biologically active compounds with defined stereochemistry
Comparison with Similar Compounds
Several structurally related compounds appear in the research literature, differing in the position of substituents or stereochemistry. Understanding these relationships helps contextualize the specific properties of 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride.
Structural Analogs
The following table compares key properties of 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride with related compounds:
| Compound | CAS Number | Formula | MW (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol HCl | 1803598-93-7 | C8H10BrClFNO | 270.53 | Reference compound |
| (R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol HCl | N/A | C8H10BrClFNO | 270.53 | Different positions of Br and F substituents (3-Br, 2-F) and R stereochemistry |
| (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL | 1213947-40-0 | C8H9BrFNO | 234.07 | Different positions of Br and F substituents (3-Br, 5-F) and S stereochemistry; free base form |
| (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl | 2109874-10-2 | C8H10BrClFN | 254.53 | Contains ethylamine rather than ethanolamine group |
These structural variants may exhibit different biological activities and physicochemical properties while sharing a common halogenated aromatic core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume